molecular formula C6H14O5 B1239527 3-Deoxy-D-xylo-hexose CAS No. 4005-35-0

3-Deoxy-D-xylo-hexose

Cat. No.: B1239527
CAS No.: 4005-35-0
M. Wt: 166.17 g/mol
InChI Key: RUIACMUVCHMOMF-HSUXUTPPSA-N
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Description

3-Deoxy-D-xylo-hexose, also known as this compound, is a useful research compound. Its molecular formula is C6H14O5 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

3-Deoxy-D-xylo-hexose, also known as 3-Deoxy-D-galactose , is a type of deoxy sugar. It has been found to be a component of nucleosides , which are key building blocks of DNA and RNA. Therefore, its primary targets could be the nucleic acids in a cell, specifically DNA and RNA.

Mode of Action

As a component of nucleosides , it may interact with its targets (DNA and RNA) by being incorporated into their structure during the process of replication or transcription. This could result in changes to the genetic material of the cell.

Biochemical Pathways

This compound is involved in the synthesis of nucleosides . It is also a part of the Dahms pathway, where the metabolite 2-keto-3-deoxy-xylonate can be split into glycolaldehyde and pyruvate . In another pathway, xylose is initially isomerized to xylulose, which is further transformed into xylulose-1-phosphate or ribulose-1-phosphate in different recombinant strains .

Pharmacokinetics

Its solubility in dmso, meoh, and h2o suggests that it could be well-absorbed and distributed in the body. Its metabolism and excretion would likely depend on its incorporation into nucleosides and other biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in the synthesis of nucleosides and its involvement in various biochemical pathways . These effects could potentially influence the genetic material of the cell and various metabolic processes.

Biochemical Analysis

Biochemical Properties

3-Deoxy-D-xylo-hexose plays a significant role in biochemical reactions, particularly in the biosynthesis of nucleosides and other complex carbohydrates. It interacts with several enzymes, including dehydratases and epimerases, which facilitate its conversion into various derivatives. For instance, this compound can be converted into nucleoside derivatives through enzymatic reactions involving nucleoside diphosphate hexoses . These interactions are crucial for the formation of biologically active compounds that participate in cellular processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the formation of advanced glycation end-products (AGEs), which are involved in the pathogenesis of several diseases . Additionally, this compound can modulate the activity of enzymes involved in carbohydrate metabolism, thereby impacting cellular energy production and storage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for dehydratases and epimerases, leading to the formation of various deoxy sugar derivatives . These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various by-products . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to alter cellular functions, including changes in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote metabolic activity. At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of nucleosides and other complex carbohydrates. It interacts with enzymes such as dehydratases and epimerases, which facilitate its conversion into various derivatives . These metabolic pathways are essential for the production of biologically active compounds that participate in cellular processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake and localization within different cellular compartments . The distribution of this compound can influence its biological activity and effectiveness in various therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles, where it can exert its biological effects . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and developing targeted therapeutic strategies.

Properties

IUPAC Name

(2R,3R,5R)-hexane-1,2,3,5,6-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5/c7-2-4(9)1-5(10)6(11)3-8/h4-11H,1-3H2/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIACMUVCHMOMF-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CO)O)[C@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960506
Record name 3-Deoxyhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4005-35-0
Record name 3-Deoxy-xylo-hexose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deoxyhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary effect of 3-deoxy-D-xylo-hexose on liver cells according to the research?

A1: The research investigates the influence of this compound (also known as 3-deoxy-D-galactose) on the synthesis of glycosaminoglycans (GAGs) in liver cells. [] While the abstract doesn't provide specific results, it suggests that this monosaccharide derivative plays a role in modulating GAG production. GAGs are crucial components of the extracellular matrix and play vital roles in cell signaling, proliferation, and tissue development. Therefore, understanding how this compound affects GAG synthesis can provide insights into potential therapeutic applications targeting liver diseases or conditions involving abnormal GAG production.

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